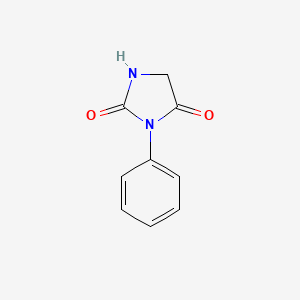

3-Phenylimidazolidine-2,4-dione

Descripción general

Descripción

3-Phenylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C9H8N2O2. It is characterized by a phenyl group attached to an imidazolidine ring, which contains two keto groups at positions 2 and 4. This compound is known for its diverse applications in medicinal chemistry and its role as a building block in the synthesis of various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Phenylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of phenylglyoxal with urea or its derivatives under acidic conditions. The reaction typically proceeds as follows:

Step 1: Phenylglyoxal is reacted with urea in the presence of acetic acid.

Step 2: The mixture is stirred at room temperature for several hours, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group at position 3 and the carbonyl groups at positions 2 and 4 participate in substitution reactions:

- Phenyl isocyanate reactions : Reacts with phenyl isocyanate under acidic conditions (acetic acid/HCl) to form 1,3,5-triphenylimidazolidine-2,4-dione derivatives in moderate yields (59–64%) .

- Alkylation/Acylation :

Table 1: Substitution Reactions

Oxidation and Reduction Reactions

The imidazolidine ring undergoes redox transformations:

- Oxidation :

- Reduction :

Table 2: Redox Reactions

Ring-Opening Reactions

Strong bases or nucleophiles cleave the imidazolidine ring:

- Base-mediated cleavage : NaOH (1M) opens the ring to form α-ketoamide derivatives .

- Nucleophilic attack : Amines (e.g., NH₃) induce ring cleavage, producing urea analogs .

Condensation Reactions

The compound participates in multicomponent reactions:

- With ethyl pyruvate and p-anisidine : Forms 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione under basic conditions .

- With phenylglyoxal : Produces fused-ring derivatives in acetic acid .

Acid/Base-Catalyzed Reactions

- Acid hydrolysis : Cleaves the imidazolidine ring to yield phenylglycine derivatives .

- Base-induced cyclization : Forms bicyclic structures under alkaline conditions .

Halogenation Reactions

- Bromination : Br₂ in CCl₄ introduces bromine at the 5-position, yielding 5-bromo-3-phenylimidazolidine-2,4-dione .

- Chlorination : Cl₂ gas generates chlorinated analogs, though yields are lower (~45%) .

Table 3: Halogenation Reactions

| Halogenating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ in CCl₄ | 0°C, 2h | 5-Bromo-3-phenylimidazolidine-2,4-dione | 78% | |

| Cl₂ gas | CH₂Cl₂, rt | 5-Chloro-3-phenylimidazolidine-2,4-dione | 45% |

Biological Activity and Derivatives

While not a direct reaction, this compound derivatives exhibit anticonvulsant activity by modulating neuronal signaling pathways . For example, 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione shows dose-dependent seizure suppression in murine models .

Key Findings from Diverse Sources

- Mechanistic Studies : Ring-opening reactions proceed via nucleophilic attack at the carbonyl group, followed by proton transfer .

- Stereochemical Outcomes : Reactions with chiral reagents retain configuration at the 5-position, critical for biological activity.

- Industrial Applications : Continuous flow reactors optimize large-scale synthesis, achieving >90% purity.

Aplicaciones Científicas De Investigación

Synthesis of 3-Phenylimidazolidine-2,4-dione

The synthesis of this compound typically involves the reaction of phenyl isocyanate with amino acids or other suitable precursors. For instance, derivatives can be synthesized through the reaction of phenylglycine with isocyanates, yielding various substituted imidazolidine derivatives in good yields . The structural confirmation of these compounds is often achieved through techniques such as X-ray diffraction and NMR spectroscopy.

Biological Activities

This compound exhibits a range of biological activities:

- Anticonvulsant Properties : This compound has been shown to block voltage-gated sodium channels, making it a candidate for treating epilepsy. Its efficacy in this regard is comparable to that of phenytoin, a widely used anticonvulsant .

- Anti-inflammatory Effects : Research indicates that imidazolidine derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Antimicrobial Activity : Studies have demonstrated that compounds like this compound exhibit antifungal and antibacterial properties. This makes them potential candidates for developing new antimicrobial agents .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

- Neurological Disorders : Due to its anticonvulsant properties, this compound is being investigated for its potential in treating epilepsy and other seizure disorders. Its mechanism involves inhibiting sodium channels, thus preventing excessive neuronal firing .

- Metabolic Disorders : Some studies suggest that derivatives of imidazolidine can influence metabolic pathways related to obesity and metabolic syndrome. These compounds may act as cannabinoid receptor antagonists, providing a novel approach to managing metabolic disorders .

- Psychopharmacological Applications : The compound's ability to affect neurotransmitter systems positions it as a candidate for further research into its psychopharmacological effects. Initial studies have indicated potential benefits in mitigating cognitive biases in clinical decision-making scenarios .

Case Studies and Research Findings

Several case studies highlight the applications and effects of this compound:

- Case Study on Anticonvulsant Activity : In a controlled study involving animal models, HPA-05 demonstrated significant anticonvulsant effects compared to standard treatments. The study measured seizure frequency and duration, showing promising results for future clinical applications .

- Study on Anti-inflammatory Properties : A comparative analysis was conducted using various imidazolidine derivatives to assess their anti-inflammatory effects in vitro. Results indicated that this compound exhibited notable inhibition of pro-inflammatory cytokines .

Data Summary

| Application Area | Biological Activity | Key Findings |

|---|---|---|

| Neurological Disorders | Anticonvulsant | Effective in reducing seizure frequency in models |

| Metabolic Disorders | Cannabinoid receptor antagonism | Potential impact on obesity management |

| Psychopharmacological | Cognitive bias mitigation | Enhanced diagnostic accuracy in clinical settings |

| Anti-inflammatory | Cytokine inhibition | Significant reduction in inflammatory markers |

| Antimicrobial | Antifungal and antibacterial | Broad spectrum activity against various pathogens |

Mecanismo De Acción

The mechanism of action of 3-Phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and microbial growth.

Comparación Con Compuestos Similares

3-Phenylhydantoin: Similar in structure but contains an additional nitrogen atom in the ring.

3-Phenyl-2-thioxoimidazolidin-4-one: Contains a sulfur atom instead of one of the oxygen atoms in the ring.

3,5-Diphenylimidazolidine-2,4-dione: Contains an additional phenyl group at position 5.

Uniqueness: 3-Phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

3-Phenylimidazolidine-2,4-dione, also known as HPA-05, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenylglyoxal with urea derivatives. Various methods have been reported, including one-pot procedures that yield moderate to good results. The structure of the synthesized compounds is often confirmed using techniques such as X-ray diffraction and NMR spectroscopy .

Biological Activity Overview

This compound exhibits a range of biological activities including:

- Anticonvulsant Effects : Studies have shown that derivatives like HPA-05 possess significant anticonvulsant properties. In animal models, it has been evaluated using the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests, demonstrating efficacy in reducing seizure activity .

- Chymase Inhibition : A series of derivatives have been synthesized and evaluated for their ability to selectively inhibit human heart chymase. The structure-activity relationship indicates that specific substitutions enhance inhibitory activity .

- Cannabinoid Receptor Affinity : Some derivatives demonstrate affinity for the human CB1 cannabinoid receptor, acting as inverse agonists. This property suggests potential applications in modulating cannabinoid signaling pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl rings. For example:

| Compound | Substituent | Ki (nM) | Activity |

|---|---|---|---|

| 1 | H | 200 | Moderate |

| 2 | 4-Br | 50 | High |

| 3 | 4-Cl | 30 | Very High |

The presence of electron-withdrawing groups such as bromine or chlorine in the para position significantly enhances receptor affinity and inhibitory potency against chymase and other targets .

Psychopharmacological Studies

A study conducted on mice evaluated the psychopharmacological effects of HPA-05 at varying doses (50, 100, and 200 mg/kg). The compound exhibited central nervous system depression without significant motor coordination impairment. However, no anxiolytic effects were observed in elevated plus-maze tests .

Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, HPA-05 was administered in PTZ-induced seizure models. The results indicated a dose-dependent reduction in seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy .

Propiedades

IUPAC Name |

3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEGAVIENIPHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281103 | |

| Record name | 3-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221-13-8 | |

| Record name | 2221-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2221-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do Grignard reagents react with 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones?

A: Studies have shown that Grignard reagents react with 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones exclusively via 1,2-addition, yielding the corresponding alcohol derivatives. [] This selectivity is notable because it deviates from the typical reactivity of α,β-unsaturated carbonyl compounds, which often undergo conjugate additions. This unique behavior highlights the influence of the imidazolidine-2,4-dione ring on the reactivity of the exocyclic double bond. []

Q2: Can you provide an example of a recent synthetic route to a 3-phenylimidazolidine-2,4-dione derivative?

A: Researchers recently reported the synthesis of 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione through a one-pot, three-component reaction. [] This efficient approach utilized ethyl pyruvate, p-anisidine, and phenyl isocyanate as readily available starting materials. The product's structure was confirmed through comprehensive spectroscopic characterization, including 1H and 13C NMR, IR, HRMS, and X-ray crystallography. [] This study offers a valuable synthetic route to access diversely substituted this compound derivatives for further exploration.

Q3: How does the substitution pattern on the 3-phenyl ring impact the reactivity of 5-methyl-3,5-diphenylimidazolidine-2,4-diones?

A: Investigations into the alkaline hydrolysis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones revealed a structure-activity relationship. [] Electron-withdrawing substituents on the 3-phenyl ring were found to accelerate the hydrolysis reaction. [] This observation suggests that electron-poor aromatic rings enhance the electrophilicity of the carbonyl groups in the imidazolidine-2,4-dione ring, making them more susceptible to nucleophilic attack. This insight provides valuable guidance for designing and synthesizing new derivatives with tailored reactivity profiles.

Q4: Can 3-phenylimidazolidine-2,4-diones undergo photochemical deracemization?

A: Yes, recent research has demonstrated the successful photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones using a chiral diarylketone catalyst. [] This method relies on a reversible hydrogen atom transfer (HAT) process facilitated by a two-point hydrogen bonding interaction between the catalyst and the substrate. [] This strategy provides a powerful tool for obtaining enantiomerically enriched hydantoin derivatives, which are valuable building blocks in asymmetric synthesis and drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.